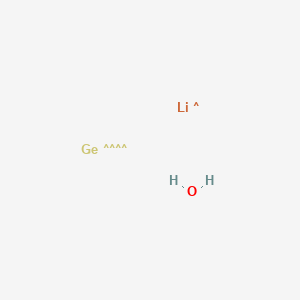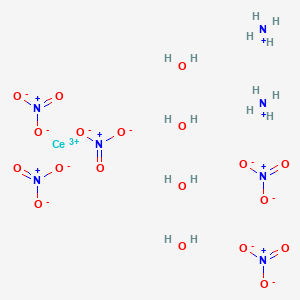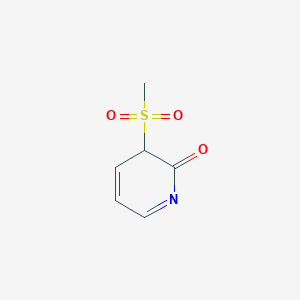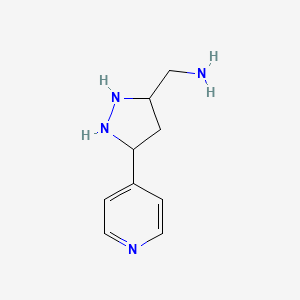
Germanium lithium oxide (GeLi2O3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium lithium oxide (GeLi2O3) is an inorganic compound that has garnered attention due to its potential applications in various fields, particularly in energy storage and electronics. This compound combines the unique properties of germanium and lithium, making it a promising candidate for advanced technological applications.
準備方法
Synthetic Routes and Reaction Conditions: Germanium lithium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of germanium dioxide (GeO2) with lithium hydroxide (LiOH) under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{GeO}_2 + 2 \text{LiOH} \rightarrow \text{GeLi}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of germanium lithium oxide often involves high-temperature solid-state reactions. The reactants are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 800°C. The resulting product is then cooled and purified to obtain high-purity germanium lithium oxide.
化学反応の分析
Types of Reactions: Germanium lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both germanium and lithium atoms.
Common Reagents and Conditions:
Oxidation: Germanium lithium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of lithium ions with other metal ions, such as sodium (Na) or potassium (K), under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of germanium lithium oxide may yield germanium dioxide (GeO2) and lithium oxide (Li2O), while reduction may produce elemental germanium and lithium.
科学的研究の応用
Germanium lithium oxide has a wide range of scientific research applications, including:
Energy Storage: It is used as an anode material in lithium-ion batteries due to its high capacity and excellent electrochemical performance.
Electronics: The compound’s unique properties make it suitable for use in semiconductor devices and other electronic components.
Biological Imaging: Germanium-based compounds, including germanium lithium oxide, are explored for their potential use in biological imaging and diagnostics.
作用機序
The mechanism by which germanium lithium oxide exerts its effects is primarily related to its ability to undergo reversible lithium-ion intercalation and deintercalation. This process involves the insertion and extraction of lithium ions into and from the germanium lattice, which significantly enhances the compound’s electrochemical performance. The formation of a solid electrolyte interface (SEI) layer during cycling also plays a crucial role in stabilizing the compound and improving its overall efficiency .
類似化合物との比較
Germanium Dioxide (GeO2): Used in similar applications but lacks the lithium component, which limits its electrochemical performance.
Germanium Nitride (Ge3N4):
Germanium Phosphide (GeP): Known for its semiconductor properties and used in various electronic devices.
Uniqueness: Germanium lithium oxide stands out due to its combination of germanium and lithium, which imparts unique electrochemical properties. Its ability to undergo reversible lithium-ion intercalation makes it a highly efficient anode material for lithium-ion batteries, offering higher capacity and better performance compared to other germanium-based compounds .
特性
分子式 |
GeH2LiO |
|---|---|
分子量 |
97.6 g/mol |
InChI |
InChI=1S/Ge.Li.H2O/h;;1H2 |
InChIキー |
RZMQRRUWSGBARL-UHFFFAOYSA-N |
正規SMILES |
[Li].O.[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-](/img/structure/B12333834.png)
![(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)
![3-[(3-Pyridyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12333841.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B12333850.png)

![2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)
![7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12333865.png)



![(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12333881.png)
